For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of L-Prolylglycine
Introduction
L-Prolylglycine, a dipeptide composed of the amino acids L-proline and glycine, is a molecule of significant interest in biochemical and pharmaceutical research. As a product of protein catabolism, it is found endogenously in biological systems. Its unique structural features, conferred by the rigid pyrrolidine ring of proline, impart specific conformational properties that influence its biological activity. This document provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological signaling pathways associated with L-Prolylglycine and its derivatives.
Chemical Structure and Identification
L-Prolylglycine is formed through a peptide bond between the carboxyl group of L-proline and the amino group of glycine. The presence of the secondary amine within the proline ring structure is a key feature, influencing the peptide's conformation.
Chemical Structure:
Caption: 2D Chemical Structure of L-Prolylglycine.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | [1] |
| Common Synonyms | L-Prolyl-glycine, Pro-Gly, PG | [1][2] |
| CAS Number | 2578-57-6 | [1][2][3] |
| Chemical Formula | C₇H₁₂N₂O₃ | [1][3][4] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)NCC(=O)O | [1] |
| InChI | InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | [1] |
| InChIKey | RNKSNIBMTUYWSH-YFKPBYRVSA-N |[1] |
Physicochemical Properties
The physicochemical properties of L-Prolylglycine are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.
Table 2: Physicochemical Data for L-Prolylglycine
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 172.18 g/mol | [1][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 236 °C | [3] |
| Water Solubility | Freely soluble (439 g/L at 25 °C) | [3][5] |
| logP | -2.9 | [4] |
| pKa (Strongest Acidic) | 3.66 (Carboxylic acid) | [4] |
| pKa (Strongest Basic) | 9.81 (Pyrrolidine amine) |[4] |
Spectroscopic Data
Table 3: Expected Spectroscopic Features for L-Prolylglycine
| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | α-H (Proline) | ~4.0 - 4.5 ppm |
| α-H (Glycine) | ~3.8 - 4.2 ppm | |
| β, γ, δ-H (Proline) | ~1.8 - 3.7 ppm | |
| N-H (Amide & Amine) | Broad signals, variable | |
| O-H (Carboxylic Acid) | Broad signal, >10 ppm | |
| ¹³C NMR | C=O (Amide) | ~170 - 175 ppm |
| C=O (Carboxylic Acid) | ~175 - 180 ppm | |
| α-C (Proline) | ~60 ppm | |
| α-C (Glycine) | ~42 ppm | |
| β, γ, δ-C (Proline) | ~25 - 50 ppm | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| N-H stretch (Amine/Amide) | 3200-3500 cm⁻¹ | |
| C-H stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |
| C=O stretch (Amide I) | 1630-1680 cm⁻¹ | |
| N-H bend (Amide II) | 1510-1570 cm⁻¹ |
| Mass Spectrometry | [M+H]⁺ (Monoisotopic) | 173.0921 m/z |
Experimental Protocols: Synthesis
L-Prolylglycine, like other dipeptides, is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the efficient and controlled assembly of amino acids on an insoluble resin support.[2][6]
General Protocol for Fmoc-Based Solid-Phase Synthesis of L-Prolylglycine
This protocol outlines the general steps for synthesizing L-Prolylglycine using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.
-
Resin Preparation and Loading:
-
Select an appropriate resin, such as a 2-chlorotrityl chloride resin, for obtaining a C-terminal carboxylic acid.[7]
-
Swell the resin in a suitable solvent (e.g., dichloromethane, DCM).
-
Covalently attach the first amino acid, Fmoc-Gly-OH, to the resin in the presence of a base like N,N-diisopropylethylamine (DIEA). This anchors the glycine to the solid support.
-
"Cap" any unreacted sites on the resin using a small alcohol like methanol to prevent side reactions.
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound glycine using a solution of 20% piperidine in dimethylformamide (DMF). This exposes the free amine for the next coupling step.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation & Coupling: Activate the carboxyl group of the second amino acid, Fmoc-Pro-OH, using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add this activated amino acid solution to the resin to form the peptide bond.
-
Washing: Wash the resin again with DMF and DCM to remove excess reagents and byproducts.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Fmoc group from the proline residue as described above.
-
Cleave the completed dipeptide from the resin and simultaneously remove any side-chain protecting groups (not required for Pro or Gly) using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.
-
-
Purification and Characterization:
-
Precipitate the crude peptide from the cleavage solution using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final L-Prolylglycine product using mass spectrometry and NMR spectroscopy.
-
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of L-Prolylglycine.
Biological Activity and Signaling Pathways
While L-Prolylglycine is an endogenous dipeptide, much of the detailed pharmacological research has focused on its synthetic derivative, N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept) . Noopept is a nootropic agent that is considered a pro-drug of cycloprolylglycine.[8] It has demonstrated neuroprotective and cognitive-enhancing effects.[9]
The mechanism of action for Noopept is multifaceted and involves the modulation of key neurotrophic factors and cellular stress response pathways.[1][10]
-
Upregulation of Neurotrophic Factors: Studies have shown that Noopept increases the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[3][10] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.
-
Modulation of HIF-1 Signaling: Noopept has been shown to increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1).[3][4][10] HIF-1 is a transcription factor that plays a crucial role in the cellular adaptive response to low oxygen (hypoxia) and other stressors. By activating HIF-1, Noopept may enhance the expression of genes involved in neuroprotection, angiogenesis, and glucose metabolism, thereby protecting neurons from ischemic and oxidative damage.
L-Prolylglycine itself is suggested to have potential neuroprotective properties, but its specific signaling mechanisms are less well-defined compared to its synthetic analogues.[5]
Caption: Simplified signaling pathway for the neuroprotective effects of Noopept.
References
- 1. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. examine.com [examine.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
